(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid
Overview
Description
(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxy group and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of a boronic acid intermediate, such as 4-methoxyphenylboronic acid, through the reaction of 4-methoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the boronic acid intermediate with a suitable sulfamoylating agent, such as sulfamoyl chloride, under basic conditions.
Cyclohexyl Substitution: The final step involves the substitution of the sulfamoyl group with a 4-methoxycyclohexylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Substituted sulfamoyl derivatives.
Scientific Research Applications
(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for proteases and kinases.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This interaction is particularly relevant for enzymes with serine or threonine residues in their active sites .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylboronic acid: Similar structure but lacks the sulfamoyl and cyclohexyl groups.
3-methoxyphenylboronic acid: Similar structure but with the methoxy group in a different position.
4-formylphenylboronic acid: Contains a formyl group instead of a methoxy group.
Uniqueness
(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid is unique due to the presence of both the sulfamoyl and cyclohexyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
[4-methoxy-3-[(4-methoxycyclohexyl)methylsulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO6S/c1-22-13-6-3-11(4-7-13)10-17-24(20,21)15-9-12(16(18)19)5-8-14(15)23-2/h5,8-9,11,13,17-19H,3-4,6-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZCBXVOCRVGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCC(CC2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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